molecular formula C12H21FNO6PS B12808228 Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate CAS No. 19447-71-3

Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate

Cat. No.: B12808228
CAS No.: 19447-71-3
M. Wt: 357.34 g/mol
InChI Key: IBJQTWGMSVQGLM-UHFFFAOYSA-M
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Description

Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate is a complex chemical compound with a unique structure that combines ammonium, sulfate, and phosphinofluoridate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate involves multiple steps. The initial step typically includes the reaction of (2-hydroxyethyl)dimethylphenylammonium with methyl sulfate under controlled conditions to form the intermediate compound. This intermediate is then reacted with methylphosphinofluoridate to yield the final product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dipalmitoylethyl hydroxyethylmonium methosulfate: A cationic surfactant with similar structural features.

    Hexadecanoic acid, diester with N,N,N-tris (2-hydroxyethyl)methanaminium methyl sulfate: Another compound with related functional groups.

Uniqueness

Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate is unique due to its specific combination of ammonium, sulfate, and phosphinofluoridate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

The compound Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate , commonly referred to as a derivative of methylphosphonofluoridate, is a complex chemical that exhibits significant biological activity, particularly in the context of its use as a chemical warfare agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₇H₁₈N₁O₃S·CH₃O₄P
  • CAS Number : 29463-06-7

This compound is characterized by its complex structure which includes a quaternary ammonium group and a phosphate ester linkage. The presence of the methylphosphinofluoridate moiety is particularly relevant due to its association with neurotoxic effects.

The primary biological activity of this compound is attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphate compounds, which are known for their neurotoxic effects.

Key Mechanisms:

  • AChE Inhibition : The compound binds to the active site of AChE, preventing it from hydrolyzing acetylcholine.
  • Neurotoxicity : Symptoms include muscle twitching, respiratory distress, and potentially fatal paralysis due to continuous stimulation of muscles and glands.

Toxicological Profile

The toxicity profile of this compound aligns with other organophosphate agents. Research indicates that exposure can lead to acute symptoms and long-term neurological effects.

Toxicity Data:

Exposure RouteLD50 (μg/kg)Symptoms Observed
Oral13.1Nausea, vomiting, respiratory failure
Dermal8.8Muscle twitching, convulsions
Inhalation40.7Flaccid paralysis

This data highlights the extreme toxicity associated with this class of compounds.

Case Studies

  • Sarin Gas Attack in Japan (1995) :
    • The use of sarin gas (a related organophosphate) in the Tokyo subway system resulted in numerous fatalities and injuries due to AChE inhibition. Symptoms included miosis (pupil constriction), respiratory distress, and seizures .
    • Forensic investigations revealed significant decreases in serum cholinesterase levels among victims, indicative of exposure to potent neurotoxins .
  • Research on Chemical Warfare Agents :
    • Studies have shown that compounds similar to methylphosphinofluoridate exhibit rapid onset of symptoms following exposure. The management protocols involve immediate administration of antidotes such as atropine and oximes .

Research Findings

Recent studies have focused on the enzymatic mechanisms involved in the hydrolysis of alkyl sulfate esters and their relation to AChE inhibition. A notable finding is that certain sulfatases can catalyze reactions involving these compounds, potentially leading to detoxification pathways or enhanced toxicity depending on the biochemical context .

Enzyme Activity Data:

Enzyme TypeSubstratek_cat/K_M (s⁻¹ M⁻¹)
Class I SulfataseCholine-O-sulfate4.8 × 10³
Class II Sulfatase4-Nitrophenyl sulfate12

These findings suggest potential avenues for therapeutic intervention or decontamination strategies following exposure.

Properties

CAS No.

19447-71-3

Molecular Formula

C12H21FNO6PS

Molecular Weight

357.34 g/mol

IUPAC Name

2-[fluoro(methyl)phosphoryl]oxyethyl-dimethyl-phenylazanium;methyl sulfate

InChI

InChI=1S/C11H18FNO2P.CH4O4S/c1-13(2,9-10-15-16(3,12)14)11-7-5-4-6-8-11;1-5-6(2,3)4/h4-8H,9-10H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

IBJQTWGMSVQGLM-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCOP(=O)(C)F)C1=CC=CC=C1.COS(=O)(=O)[O-]

Origin of Product

United States

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